molecular formula C7H7Br2NO2S B8365428 4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide

4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide

Cat. No. B8365428
M. Wt: 329.01 g/mol
InChI Key: PIVUPHKIYTUASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide is a useful research compound. Its molecular formula is C7H7Br2NO2S and its molecular weight is 329.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4.5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

4,5-dibromo-N-ethoxythiophene-2-carboxamide

InChI

InChI=1S/C7H7Br2NO2S/c1-2-12-10-7(11)5-3-4(8)6(9)13-5/h3H,2H2,1H3,(H,10,11)

InChI Key

PIVUPHKIYTUASL-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 6.8 g of 4.5-dibromothiophene-2-carboxylic chloride is stirred, in portions, into 6.8 g of O-ethylhydroxylamine hydrochloride in 10 ml of pyridine and 80 ml of tetrahydrofuran. After 30 minutes, dilute hydrochloric acid was added, and the product was filtered off and washed with water. Yield: 5.8 g; m.p.: 117-119° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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